N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a piperidinyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Piperidinyl Group Introduction:
Phenoxyacetamide Formation: The final step involves the formation of the phenoxyacetamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds, such as:
Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide moiety and exhibit similar biological activities.
Chlorophenyl Derivatives: Compounds with the chlorophenyl group may have similar chemical reactivity and applications.
Piperidinyl Derivatives: These compounds share the piperidinyl group and are studied for their pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31ClN2O2 |
---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H31ClN2O2/c1-18(2)19-8-12-22(13-9-19)29-17-24(28)26-16-23(27-14-4-3-5-15-27)20-6-10-21(25)11-7-20/h6-13,18,23H,3-5,14-17H2,1-2H3,(H,26,28) |
InChI Key |
YEZDTGAJOKZRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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